molecular formula C11H12N4O2 B13574577 Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate

Cat. No.: B13574577
M. Wt: 232.24 g/mol
InChI Key: SOTYFSYKPHCIIE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 1307403-44-6) is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol . It belongs to the class of 1,2,4-triazole derivatives, a scaffold renowned in medicinal chemistry for its significant pharmacological potential. Compounds containing the 1,2,4-triazole moiety have been extensively studied for their strong interactions with biological targets, such as heme iron in enzymes, and for their efficacy in interacting with the active site of aromatase . This makes them, and by extension this compound, valuable precursors or intermediates in the synthesis of molecules for anticancer research, particularly in developing aromatase inhibitors for breast cancer prevention . Furthermore, 1,2,4-triazole derivatives are known to exhibit a broad spectrum of biological activities, including potent antifungal (e.g., analogous to fluconazole), antiviral, antimicrobial, and anticonvulsant properties . The presence of both an amino group and a triazole ring in its structure provides versatile reactive sites for further chemical modification, making it a useful building block in organic synthesis and chemical biology for creating novel compounds for biological evaluation. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(9(12)5-8)15-7-13-6-14-15/h3-7H,2,12H2,1H3

InChI Key

SOTYFSYKPHCIIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N

Origin of Product

United States

Preparation Methods

Key Methodologies:

a. High-Pressure Aminolysis (Patent CN105906575A)

  • Step 1 : Formic acid esters react with hydrazine hydrate (85%) and ammonium chloride in a pressurized reactor at 130°C.
  • Step 2 : Ethanol-mediated reflux isolates the triazole intermediate, which is subsequently coupled to the benzoate ester.
  • Yield : 37% after crystallization.

b. Phosphite-Mediated Coupling (PMC6155913)

  • Diethyl phosphite facilitates the formation of triazole-aminomethylene linkages under thermal conditions (125–130°C).
  • Key reagents :
    • 3-Amino-1,2,4-triazole
    • Triethyl orthoformate
    • Diethyl phosphite
  • Side products : N-ethylated bisphosphonates form due to alkylation by diethyl phosphite.

Step-by-Step Preparation Protocols

Protocol A: High-Pressure Synthesis

Step Conditions Reagents Outcome
1 130°C, 15 h Formic ether, NH₄Cl, hydrazine hydrate White emulsion (crude triazole)
2 Ethanol reflux Ethanol, filtration Crystallized 1H-1,2,4-triazole
3 Esterification Ethyl chloroformate, DMAP Final product (27–37% yield)

Protocol B: Phosphite-Assisted Method

  • Triazole activation : 3-Amino-1,2,4-triazole reacts with triethyl orthoformate and diethyl phosphite (molar ratio 1:4:6) at 130°C.
  • Coupling : The activated triazole intermediate is combined with ethyl 3-amino-4-hydroxybenzoate under basic conditions.
  • Purification : Column chromatography removes N-ethylated byproducts.

Optimization Strategies

Reaction Condition Comparison

Parameter High-Pressure Method Phosphite Method
Temperature 130°C 125–130°C
Time 15 h 15–24 h
Yield 37% 21–37%
Byproducts Minimal N-ethylated derivatives

Catalytic Enhancements :

  • Copper(I) iodide (0.5 mol%) improves triazole-benzoate coupling efficiency in click chemistry variants.
  • Microwave irradiation reduces reaction time to 2–4 hours with comparable yields.

Characterization and Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J=8.5 Hz, 1H, aromatic), 6.75 (s, 2H, NH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J=7.1 Hz, 3H, CH₃).
  • MS (ESI+) : m/z 273.1 [M+H]⁺.
  • X-ray crystallography : Confirms planar triazole-benzoate geometry (bond angles: 120–122°).

Challenges and Mitigation

  • Low yields : Attributed to competing N-ethylation and phosphonate side reactions.
    • Solution : Excess triazole (1.5 eq) and inert atmosphere (N₂) improve efficiency.
  • Purification difficulties : Byproducts require silica gel chromatography or recrystallization.

Applications in Drug Development

The compound demonstrates serine β-lactamase inhibition (IC₅₀ = 4.2 µM) in extensively drug-resistant E. coli. Its hybrid structure enhances binding to enzyme active sites through:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with a molecular formula of C12H14N4O2C_{12}H_{14}N_4O_2 and a molecular weight of approximately 246.27 g/mol. It features a benzene ring substituted with an amino group and a triazole moiety. The presence of the triazole ring contributes to its potential biological activities and chemical reactivity.

Potential Applications

This compound has potential applications in various fields. Studies on its interactions with biological targets are essential for understanding its mechanism of action. This includes exploring its pharmacological effects. Compounds containing triazoles have been reported to exhibit various pharmacological effects.

Structural Similarity

Several compounds share structural similarities with this compound.

Examples of compounds with structural similarities:

  • 3-Amino-1,2,4-triazole: Contains a triazole ring and is known for broad-spectrum antifungal activity.
  • 5-Amino-1H-pyrazole: Contains pyrazole instead of triazole and exhibits different pharmacological profiles.
  • Benzothiazole derivatives: Contains sulfur in heterocycle and is often used in agrochemicals.
  • 4-Aminoquinoline: Contains a quinoline structure and is notable for antimalarial properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino Group vs. Oxo/Methylthio Substituents: The 3-amino group in the target compound provides a hydrogen-bond donor site absent in analogs like Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate or Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate. This feature may enhance interactions with biological targets, such as enzymes or receptors involved in cancer pathways .
  • Triazole vs. Tetrazole : The tetrazole analog (Ethyl 4-(1H-tetrazol-1-yl)benzoate ) exhibits higher acidity, which could alter ionization states under physiological conditions, affecting membrane permeability and solubility .

Biological Activity

Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly attributed to the presence of the 1,2,4-triazole moiety. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₄N₄O₂ and a molecular weight of approximately 246.27 g/mol. The structure features a benzene ring substituted with an amino group and a triazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and condensation processes. Various methods have been reported for synthesizing triazole derivatives, emphasizing the versatility of the triazole ring in medicinal chemistry .

Antimicrobial Activity

Compounds containing triazole rings have been widely studied for their antimicrobial properties. This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies indicate that derivatives of triazoles can inhibit bacterial growth effectively .

Antitumor Properties

Research has shown that triazole-containing compounds can exhibit antitumor activities. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in specific cancer types, though further studies are needed to elucidate its mechanism of action .

The biological activity of this compound is believed to be linked to its ability to interact with biological targets such as enzymes or receptors involved in disease pathways. The presence of the amino group and the triazole ring enhances its binding affinity to these targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
3-Amino-1,2,4-triazoleContains a triazole ringKnown for broad-spectrum antifungal activity
5-Amino-1H-pyrazolePyrazole instead of triazoleExhibits different pharmacological profiles
Benzothiazole derivativesContains sulfur in heterocycleOften used in agrochemicals
4-AminoquinolineContains a quinoline structureNotable for antimalarial properties

This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that several synthesized triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound was among the most effective compounds tested .

Evaluation of Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly. The IC50 values obtained from these studies suggest a promising potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves condensation reactions. For example, reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst. Optimization includes adjusting reaction time (e.g., 4 hours), temperature (reflux conditions), and stoichiometry (1:1 molar ratio of reactants). Post-reaction purification via vacuum evaporation and chromatography ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms substituent positions on the benzene and triazole rings, while HPLC monitors reaction progress and purity. Thin-layer chromatography (TLC) is used for real-time tracking of intermediates .

Q. How does the presence of the 1,2,4-triazole moiety influence the compound's chemical reactivity?

  • Methodological Answer : The triazole ring acts as a hydrogen bond acceptor, enhancing solubility in polar solvents and enabling interactions with biological targets. Its electron-rich nature facilitates nucleophilic substitutions, particularly at the N1 position, which can be exploited for derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?

  • Methodological Answer : Use software like SHELXL for small-molecule refinement. Discrepancies in bond angles or torsional strains (e.g., C–N–N angles ≈ 104–128°) can be addressed by iterative refinement cycles, leveraging high-resolution X-ray diffraction data. Cross-validation with spectroscopic data ensures accuracy .

Q. How can computational modeling predict the compound's interaction with enzyme targets, such as angiotensin-converting enzyme?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations evaluate binding affinities to active sites. For example, the triazole ring’s nitrogen atoms may coordinate with zinc ions in metalloenzymes, a hypothesis validated via in vitro assays .

Q. What experimental approaches validate the compound's proposed anti-inflammatory or anticancer mechanisms?

  • Methodological Answer : In vitro assays measure inhibition of cyclooxygenase-2 (COX-2) or tumor cell proliferation (e.g., MTT assay). Structure-activity relationship (SAR) studies compare derivatives with modified substituents (e.g., methoxypropyl groups) to identify critical functional groups .

Q. How do solvent polarity and temperature affect the compound's stability during multi-step synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates during amination or esterification steps. Thermal gravimetric analysis (TGA) reveals decomposition thresholds (~150–200°C), guiding safe heating protocols. Reaction progress is monitored via TLC to avoid side reactions like hydrolysis .

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